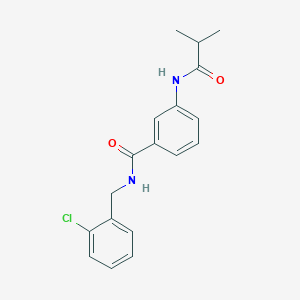
N-(4-ethoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of N-(4-ethoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea involves the reaction of acylazides with corresponding amines or thiadiazoles, a process confirmed by various analytical techniques such as IR, 1H NMR, and elemental analysis. This synthesis process is part of generating novel derivatives that exhibit significant biological activities, including acting as plant growth regulators (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006; Wang Yan-gang, 2008).
Molecular Structure Analysis
The molecular structure of derivatives closely related to N-(4-ethoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea has been characterized through techniques such as X-ray crystallography, NMR, MS, and IR. These studies reveal that the urea scaffold in the molecules is essentially planar, often due to the presence of intramolecular N–H···O hydrogen bonds, which facilitate the formation of centrosymmetric dimers through intermolecular complementary N–H···O hydrogen bonds (Xin-jian Song, Xiao-Hong Tan, & Yan‐Gang Wang, 2008).
Chemical Reactions and Properties
Derivatives of N-(4-ethoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea undergo various chemical reactions, including interactions leading to fungicidal activities. Their reactivity is often studied in the context of developing compounds with potential agricultural applications, highlighting the versatility and chemical reactivity of this class of compounds (Li-Qiao Shi, 2011).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, play a crucial role in their biological activity and application potential. The detailed physical properties are typically characterized using X-ray crystallography, revealing how intermolecular interactions, such as hydrogen bonding and π–π stacking, influence the compound's stability and reactivity (Hong-Song Zhang et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity with other chemical entities and stability under various conditions, are essential for understanding the applications and safety of these compounds. Their ability to engage in chemical reactions that lead to biological activity, such as plant growth regulation or fungicidal action, is a primary focus of research in this area. Studies often involve exploring structure-activity relationships to optimize the desirable properties while minimizing unwanted reactivity (Weiwei Li et al., 2019).
properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-2-23-14-10-8-13(9-11-14)18-16(22)19-17-21-20-15(24-17)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQSKJGDQZTXAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethoxyphenyl)-3-[(2Z)-5-phenyl-1,3,4-thiadiazol-2(3H)-ylidene]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5761019.png)
![2-[(2-chlorobenzyl)oxy]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5761030.png)
![N~2~-ethyl-N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5761043.png)
![N-[2-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide](/img/structure/B5761050.png)



![methyl {3-[(2-chlorobenzoyl)amino]phenoxy}acetate](/img/structure/B5761068.png)

![2-(1H-benzimidazol-1-yl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B5761102.png)
![ethyl 4-[(1-naphthyloxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5761107.png)